4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Descripción general

Descripción

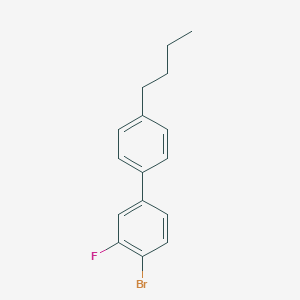

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C16H16BrF It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position, a butyl group at the 4’-position, and a fluorine atom at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalization reactions, making it a versatile building block for synthesizing more complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids to form biphenyl derivatives | Palladium catalyst, base (K₂CO₃) |

| Nucleophilic Substitution | Reaction with nucleophiles to introduce new functional groups | Varies based on nucleophile |

| Electrophilic Aromatic Substitution | Substitution at the aromatic ring positions | Lewis acid catalyst |

These reactions highlight its utility in creating complex molecules for pharmaceuticals and materials.

Materials Science

The compound has applications in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its fluorinated structure contributes to enhanced electronic properties and stability, making it suitable for use in optoelectronic devices.

Case Study: OLED Applications

A study demonstrated that incorporating this compound into OLEDs improved device efficiency by optimizing charge transport and emission properties. The compound's electron-withdrawing fluorine atom enhances the stability of the excited state, leading to better light emission.

Medicinal Chemistry

Biphenyl derivatives, including this compound, are known for their biological activities. They can act as scaffolds for drug development targeting various diseases.

Table 2: Biological Activities of Biphenyl Derivatives

| Activity Type | Example Compounds | Target Conditions |

|---|---|---|

| Anticancer | Biphenyl-based kinase inhibitors | Various cancers |

| Antimicrobial | Fluorinated biphenyls | Bacterial infections |

| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) | Inflammatory diseases |

Research indicates that modifications to the biphenyl structure can lead to enhanced potency and selectivity against specific biological targets.

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl

- 4-Bromo-3-fluoro-1,1’-biphenyl

- 4-Bromobiphenyl

Uniqueness

4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical properties. The butyl group increases the hydrophobicity and potential for interactions with lipid membranes, while the fluorine atom can influence the compound’s electronic properties and reactivity .

Actividad Biológica

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is an organic compound with the molecular formula C16H16BrF. It features a biphenyl structure that is substituted with a bromine atom at the 4-position, a butyl group at the 4'-position, and a fluorine atom at the 3-position. This unique substitution pattern is believed to confer distinct biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

The compound's chemical structure can be represented as follows:

Key Characteristics

- IUPAC Name: 1-bromo-4-(4-butylphenyl)-2-fluorobenzene

- Molecular Weight: 303.2 g/mol

- CAS Number: 149451-95-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is known to interact with enzymes and receptors, thereby altering their activity. The exact pathways and targets are context-dependent and vary based on the biological environment in which the compound is studied.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Properties:

Studies have explored the potential of biphenyl derivatives in developing new antimicrobial agents. The structural features of this compound may enhance its efficacy against certain bacterial strains by disrupting cellular processes .

2. Interaction with Biological Macromolecules:

The compound has been investigated for its ability to bind to proteins and nucleic acids, which can influence various biochemical pathways. Its halogenated structure allows for unique interactions that can lead to significant biological effects .

3. Potential as a Drug Candidate:

Due to its structural characteristics, this compound is being evaluated for its potential use in drug development. Its ability to modulate enzyme activity makes it a candidate for further studies aimed at treating diseases linked to enzyme dysfunctions .

Case Studies

Several studies have highlighted the biological effects of similar biphenyl compounds, providing insights into the potential applications of this compound:

Propiedades

IUPAC Name |

1-bromo-4-(4-butylphenyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZZCVUQOFIUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601306 | |

| Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149451-95-6 | |

| Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.